

A Technical Guide to 3-Ethyl-4-octanone

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Compound of Interest		
Compound Name:	3-Ethyl-4-octanone	
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This document provides a comprehensive technical overview of **3-Ethyl-4-octanone**, detailing its chemical properties, synthesis, spectroscopic profile, and reactivity. While this specific ketone is not extensively documented in biological pathway research, this guide establishes a foundational understanding by contextualizing its properties within the broader class of aliphatic ketones.

IUPAC Nomenclature and Structural Analysis

The name **3-Ethyl-4-octanone** is derived following the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4]

- Parent Chain: The longest continuous carbon chain containing the carbonyl group (C=O) is an eight-carbon chain, hence the root name "octane".[1][3]
- Functional Group: The presence of the ketone functional group is indicated by replacing the "-e" suffix of the alkane with "-one", leading to "octanone".[1][4][5]
- Numbering: The carbon chain is numbered to assign the lowest possible locant to the carbonyl carbon. In this structure, numbering from either end places the carbonyl at position
 4.
- Substituent Precedence: With a tie in the carbonyl position, the chain is numbered to give the substituent the lowest possible number. Numbering from the left (as depicted below)



places the ethyl group at position 3, which is preferred over position 6 (numbering from the right).

Therefore, the correct IUPAC name is 3-ethyloctan-4-one.[6]



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Caption: IUPAC Naming Logic for 3-Ethyl-4-octanone.

Physicochemical and Spectroscopic Data

Quantitative data for **3-Ethyl-4-octanone** is summarized below. This includes experimentally determined values and computational predictions from established chemical databases.[6][7][8]

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C10H20O	[6][7][8]
Molecular Weight	156.27 g/mol	[6][7][8]
CAS Number	19781-29-4	[6][7][8]
Appearance	Colorless liquid	[7]
Odor	Fruity	[7]
Density	0.817 g/cm³ @ 20°C	[6][7]
Boiling Point	199.3 °C @ 760 mmHg	[7]
Flash Point	69.9 °C	[7]
Refractive Index (n_D^20)	1.42	[6][7]



| LogP (Octanol/Water) | 3.18 |[7][8] |

Table 2: Predicted Spectroscopic Features

Spectroscopy	Feature	Predicted Chemical Shift / Frequency
¹³ C NMR	Carbonyl Carbon (C=O)	~210-215 ppm[9][10]
	α-Carbon (CH)	~50-60 ppm
	α'-Carbon (CH ₂)	~40-50 ppm
¹H NMR	α-Protons (-CH-)	~2.2-2.5 ppm[10][11][12]
	α'-Protons (-CH ₂ -)	~2.2-2.5 ppm[10][11][12]
IR Spectroscopy	C=O Stretch	~1715 cm ⁻¹ (strong)[9][11][12]
	C-H Stretch (sp³)	~2850-3000 cm ⁻¹
Mass Spectrometry	Molecular Ion (M+)	m/z = 156[6]

 $| \alpha$ -Cleavage Fragments $| m/z = 99 (C₅H₉O⁺), 85 (C₅H₉⁺), 71 (C₄H₇O⁺), 57 (C₄H₉⁺) <math>| \alpha$

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis routes for **3-Ethyl-4-octanone** are not abundant, it can be prepared via established methods for aliphatic ketone synthesis.[13][14][15][16] A plausible and common approach is the oxidation of the corresponding secondary alcohol, 3-Ethyl-4-octanol.

This protocol describes a representative procedure for the synthesis of **3-Ethyl-4-octanone** using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation.

Materials:

- 3-Ethyl-4-octanol (1.0 eq)
- Pyridinium chlorochromate (PCC) (1.5 eq)

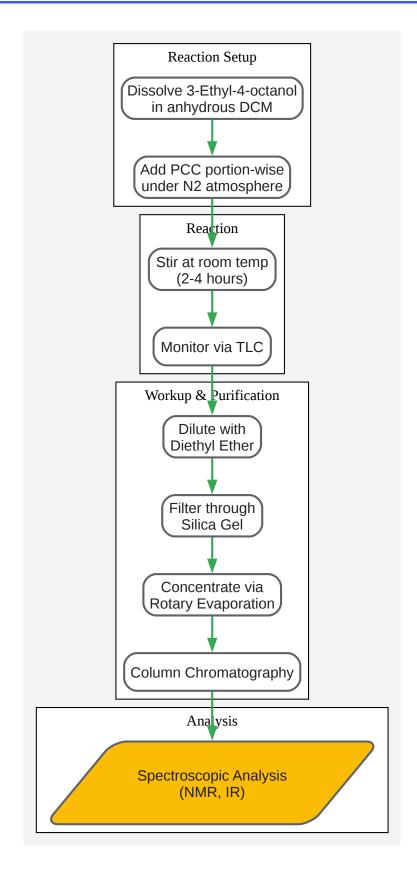


- Dichloromethane (DCM), anhydrous
- Silica gel
- Diethyl ether
- Sodium sulfate, anhydrous
- Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

- A solution of 3-Ethyl-4-octanol in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- PCC is added portion-wise to the stirred solution at room temperature. The mixture is stirred for 2-4 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad
 of silica gel to remove the chromium salts.
- The filtrate is collected and concentrated under reduced pressure using a rotary evaporator.
- The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-Ethyl-4-octanone.
- The final product is characterized by NMR and IR spectroscopy to confirm its structure and purity.





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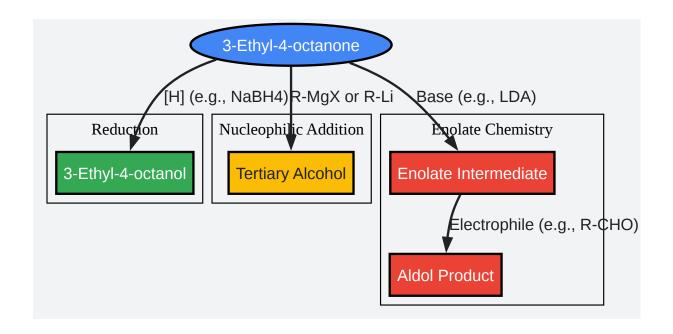
Caption: Experimental Workflow for the Synthesis of **3-Ethyl-4-octanone**.



Chemical Reactivity and Signaling Pathways

As a ketone, **3-Ethyl-4-octanone**'s reactivity is dominated by the electrophilic nature of the carbonyl carbon. Key reactions include:

- Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides), leading to the formation of tertiary alcohols.
 [17][18][19]
- Reduction: It can be reduced to its corresponding secondary alcohol, 3-Ethyl-4-octanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6][20]
- Enolate Formation: The α-hydrogens (on carbons 3 and 5) are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.
- Oxidation: Ketones are generally resistant to oxidation. However, under harsh conditions
 with strong oxidizing agents, they can undergo oxidative cleavage.[21] The Baeyer-Villiger
 oxidation can convert the ketone to an ester using a peroxy acid.[21]



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Caption: Key Reaction Pathways of **3-Ethyl-4-octanone**.

Currently, there is no significant published research implicating **3-Ethyl-4-octanone** directly in specific biological signaling pathways or as a core component in drug development. Its primary documented use is in the flavor and fragrance industry due to its fruity aroma.[7] However, the ketone moiety is a common functional group in many biologically active molecules and pharmaceutical agents. Therefore, the synthetic and reactive principles outlined here are broadly applicable to the synthesis of more complex, biologically relevant ketone-containing scaffolds.

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